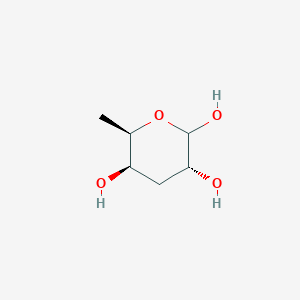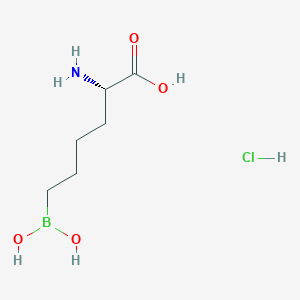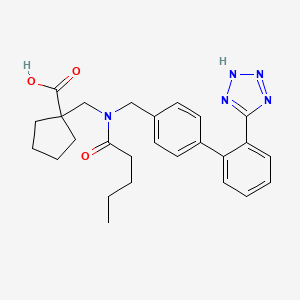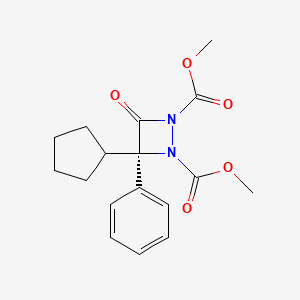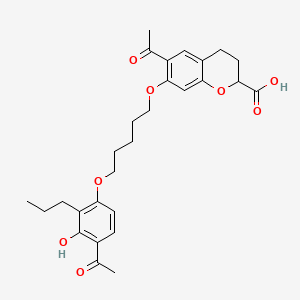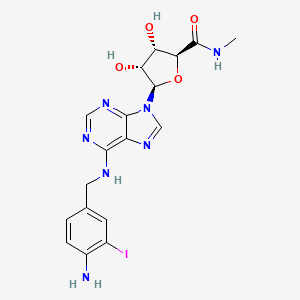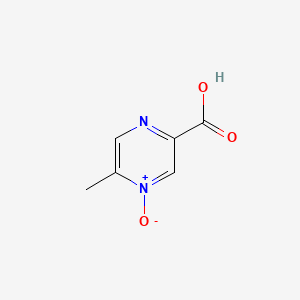
Acipimox
Vue d'ensemble
Description
L’Acipimox est un dérivé de la niacine utilisé comme agent hypolipidémiant. Il est principalement utilisé pour réduire les niveaux de triglycérides et augmenter le cholestérol lipoprotéique de haute densité. L’this compound est connu pour ses effets indésirables moins importants par rapport à la niacine, bien que son efficacité aux doses recommandées soit toujours à l’étude .
Applications De Recherche Scientifique
Acipimox has several scientific research applications:
Chemistry: Used as a model compound in studying lipid-lowering agents.
Biology: Investigated for its effects on lipid metabolism and free fatty acid levels.
Industry: Applied in the development of hypolipidemic agents and related pharmaceuticals.
Mécanisme D'action
L’Acipimox agit sur le récepteur de la niacine 1, inhibant l’enzyme lipase des triglycérides. Cela réduit la concentration d’acides gras dans le plasma sanguin et leur afflux dans le foie. Par conséquent, la production de cholestérol lipoprotéique de très basse densité dans le foie est réduite, ce qui entraîne une diminution du cholestérol lipoprotéique de basse densité et une augmentation du cholestérol lipoprotéique de haute densité .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Acipimox acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This interaction reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . Consequently, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .
Cellular Effects
This compound has been shown to have pronounced effects on mitochondrial function . It increases the adenosine triphosphate (ATP) content of skeletal muscle, which is crucial for energy production and cellular function . Furthermore, it has been found to inhibit lipolysis, reducing the availability of free fatty acids for oxidation, thus enhancing glucose oxidation and decreasing blood-glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves its action on the niacin receptor 1, which leads to the inhibition of the enzyme triglyceride lipase . This results in a reduction in the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .
Temporal Effects in Laboratory Settings
In a study involving a 12-week treatment with this compound, it was found that despite an anticipated rebound effect on plasma NEFA levels, this compound has pronounced effects on mitochondrial function . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, a study has shown that this compound treatment resulted in a robust elevation in expression of nuclear-encoded mitochondrial gene sets and a mitonuclear protein imbalance, indicating a direct effect of this compound on NAD+ levels, mitonuclear protein imbalance, and mitochondrial oxidative capacity .
Metabolic Pathways
This compound inhibits the production of triglycerides by the liver and the secretion of VLDL . This leads indirectly to a modest reduction in LDL and an increase in HDL . It is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . Elimination occurs in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .
Transport and Distribution
This compound is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . It is eliminated in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it is known that this compound acts on the niacin receptor 1, which is a G protein-coupled receptor located in the cell membrane
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l’Acipimox implique plusieurs étapes. Une méthode consiste à ajouter de l’acide 5-méthylpyrazine-2-carboxylique dans de l’eau purifiée, suivie de l’ajout d’acide chlorhydrique concentré pour former un sel. Un oxydant est ensuite ajouté, et le mélange est refroidi et cristallisé pour obtenir de l’this compound . Une autre méthode consiste à utiliser la 2,5-diméthylpyrazine comme matière première, en subissant une oxydation de l’azote, une réaction avec l’anhydride acétique et une hydrolyse alcaline pour obtenir la 2-hydroxyméthyl-5-méthylpyrazine. Cette dernière est ensuite oxydée à l’aide de peroxyde d’hydrogène et de tungstate de sodium pour donner de l’this compound .
Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé évite l’utilisation de catalyseurs métalliques et simplifie le processus de préparation, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : L’Acipimox subit diverses réactions chimiques, notamment des réactions d’oxydation et de substitution.
Réactifs et conditions courants :
Oxydation : Le peroxyde d’hydrogène et le tungstate de sodium sont des oxydants couramment utilisés.
Substitution : Les réactions impliquant l’anhydride acétique et l’hydrolyse alcaline sont typiques.
Produits principaux : Le produit principal de ces réactions est l’this compound lui-même, avec des intermédiaires tels que la 2-hydroxyméthyl-5-méthylpyrazine et l’acide 5-méthylpyrazine-2-carboxylique .
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude des agents hypolipidémiants.
Biologie : Étudié pour ses effets sur le métabolisme des lipides et les niveaux d’acides gras libres.
Industrie : Appliqué dans le développement d’agents hypolipidémiants et de produits pharmaceutiques connexes.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide nicotinique : L’Acipimox et l’acide nicotinique sont tous deux utilisés comme agents hypolipidémiants.
Unicité : L’this compound est unique en son genre par sa capacité à réduire les niveaux de triglycérides et à augmenter le cholestérol lipoprotéique de haute densité avec moins d’effets indésirables que les autres composés similaires .
Propriétés
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOOSBJCLSSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046202 | |
| Record name | Acipimox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |
| Record name | Acipimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51037-30-0 | |
| Record name | Acipimox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acipimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACIPIMOX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acipimox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acipimox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIPIMOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


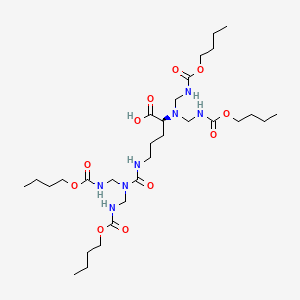

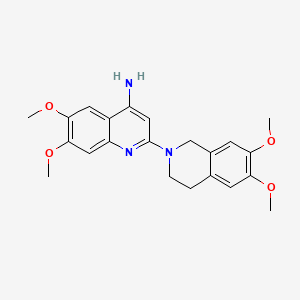
![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
